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Compound of Interest

Compound Name: 3,3-Diphenylacrylaldehyde

Cat. No.: B075156 Get Quote

In the landscape of modern drug discovery and chemical safety assessment, in silico toxicology has emerged as an indispensable tool. By

leveraging computational models, researchers can predict the potential toxicity of chemical compounds early in the development pipeline,

thereby reducing reliance on animal testing, saving resources, and accelerating the identification of safer drug candidates and industrial

chemicals. This guide provides a comprehensive comparison of freely available in silico tools for predicting the toxicity of 3,3-
Diphenylacrylaldehyde, a compound of interest due to its chemical structure.

3,3-Diphenylacrylaldehyde (CAS: 13702-35-7) is an α,β-unsaturated aldehyde. This structural motif is a well-known toxicophore, a chemical

feature associated with toxicity. The electrophilic nature of the carbon-carbon double bond conjugated with the aldehyde group makes it

susceptible to Michael addition reactions with biological nucleophiles, such as amino acid residues in proteins and DNA bases. This reactivity

is often linked to various toxic endpoints, including skin sensitization, irritation, and genotoxicity.[1][2][3] Given the absence of extensive

experimental toxicological data for 3,3-Diphenylacrylaldehyde in the public domain, in silico methods, particularly read-across from

structurally similar compounds, are invaluable for a preliminary hazard assessment.

This guide will explore the use of three prominent, freely available in silico toxicology platforms: the OECD QSAR Toolbox, VEGA-QSAR, and

Toxtree. We will walk through the prediction of key toxicological endpoints for 3,3-Diphenylacrylaldehyde and compare these predictions with

the known toxicological profiles of structurally related α,β-unsaturated aldehydes: cinnamaldehyde, acrolein, and crotonaldehyde.

A Comparative Overview of In Silico Platforms
Feature OECD QSAR Toolbox VEGA-QSAR Toxtree

Primary Approach
Read-across, category formation,

and QSAR models

A suite of QSAR models for various

endpoints

Decision tree-based alerts and

Cramer classification

Key Strengths

Comprehensive database

integration, transparent workflow

for regulatory submissions[1][4][5]

A wide array of validated QSAR

models, provides applicability

domain information[6][7][8]

Simple, user-friendly interface,

excellent for initial screening and

identifying structural alerts[9][10]

[11]

Predicted Endpoints
A broad range of human health and

ecotoxicological endpoints

Mutagenicity, carcinogenicity, skin

sensitization, developmental

toxicity, etc.[7]

Cramer classification (oral toxicity),

skin/eye irritation, mutagenicity

alerts[10]

Data Source
Integration of multiple experimental

data sources

Curated datasets for model

building

Rule-based, based on established

toxicological knowledge

Experimental Workflow: In Silico Toxicity Assessment of 3,3-
Diphenylacrylaldehyde
The following workflow provides a step-by-step guide to predicting the toxicity of 3,3-Diphenylacrylaldehyde using the selected in silico tools.

Caption: A generalized workflow for the in silico toxicity prediction of 3,3-Diphenylacrylaldehyde.
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Step-by-Step Methodology
1. Compound Input:

Objective: To accurately represent the chemical structure for the software.

Protocol:

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3,3-Diphenylacrylaldehyde:

C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2.

Launch each software platform (OECD QSAR Toolbox, VEGA-QSAR, and Toxtree).

Input the SMILES string into the respective chemical structure editors of each tool.

2. OECD QSAR Toolbox Prediction:

Objective: To utilize the Toolbox's integrated databases and read-across functionalities.

Protocol:

In the Toolbox, define 3,3-Diphenylacrylaldehyde as the target chemical.

Use the "Profiling" function to identify structural alerts, such as "Michael acceptors".

Search for analogues with experimental data for endpoints like "Ames mutagenicity" and "Skin sensitization for chemical categories".

Form a chemical category based on structural similarity and the presence of the α,β-unsaturated aldehyde moiety.

Perform a read-across to predict the toxicity of the target chemical based on the data of the identified analogues.

3. VEGA-QSAR Prediction:

Objective: To obtain predictions from a suite of validated Quantitative Structure-Activity Relationship (QSAR) models.

Protocol:

Load the structure of 3,3-Diphenylacrylaldehyde into the VEGA interface.

Select and run relevant models for endpoints such as "Ames Mutagenicity," "Skin Sensitization," and "Oral Acute Toxicity (LD50)."

For each prediction, carefully examine the "Applicability Domain" assessment to ensure the reliability of the result. The tool will indicate if

the target compound is within the structural and physicochemical space of the training set of the model.

4. Toxtree Prediction:

Objective: To perform a rapid screening for potential toxicity using a decision tree approach.

Protocol:

Input the SMILES string of 3,3-Diphenylacrylaldehyde into Toxtree.

Apply the "Cramer rules" and "Cramer rules with extensions" decision trees to classify the compound's oral toxicity.

Utilize the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity" to identify structural alerts for genotoxicity.

Run the "Skin irritation prediction" and "Eye irritation prediction" modules.
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Comparative Analysis of Predictions and Read-Across
The following table summarizes the predicted toxicity for 3,3-Diphenylacrylaldehyde from the different in silico tools, alongside the

experimental data for its structural analogues.

Toxicological Endpoint
3,3-
Diphenylacrylaldehyde
(In Silico Prediction)

Cinnamaldehyde
(Experimental Data)

Acrolein (Experimental
Data)

Crotonaldehyde
(Experimental Data)

Ames Mutagenicity

OECD Toolbox: Likely

positive (based on alerts)

VEGA-QSAR: Positive

(within applicability domain)

Toxtree: Structural alert for

mutagenicity

Inconsistent results in

Ames test; some studies

show positive, others

negative.[12]

Positive in some strains of

S. typhimurium.

Positive in Ames test.[13]

[14]

Skin Sensitization

OECD Toolbox: Sensitizer

(based on alerts) VEGA-

QSAR: Sensitizer (within

applicability domain)

Toxtree: Structural alert for

skin sensitization

Known human skin

sensitizer.[15][16]
Strong skin sensitizer. Potent skin sensitizer.[13]

Acute Oral Toxicity (LD50,

rat)

VEGA-QSAR: Predicted

LD50 in the range of

moderately toxic

compounds

~2220 mg/kg[12] 26-46 mg/kg[3] 174 mg/kg[13]

Cramer Class (Toxtree)
Class III (High suspicion of

toxicity)
Class III Class III Class III

graph "Structural_Analogy" {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Target [label="3,3-Diphenylacrylaldehyde\n(Target)"];

Analogue1 [label="Cinnamaldehyde\n(Analogue)"];

Analogue2 [label="Acrolein\n(Analogue)"];

Analogue3 [label="Crotonaldehyde\n(Analogue)"];

Moiety [label="α,β-Unsaturated\nAldehyde Moiety", shape=ellipse, fillcolor="#EA4335"];

Target -> Moiety;

Analogue1 -> Moiety;

Analogue2 -> Moiety;

Analogue3 -> Moiety;

{rank=same; Target; Analogue1; Analogue2; Analogue3};

}
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Caption: Structural relationship between 3,3-Diphenylacrylaldehyde and its analogues, highlighting the common reactive moiety.

Discussion and Interpretation
The in silico predictions for 3,3-Diphenylacrylaldehyde consistently point towards a profile of a toxic substance, which is in good agreement

with the known toxicological properties of its structural class of α,β-unsaturated aldehydes.

Genotoxicity: All three tools suggest a potential for mutagenicity. This is a critical endpoint in safety assessment. The structural alert for

Michael addition reactivity, which is present in 3,3-Diphenylacrylaldehyde and its analogues, is a well-established mechanism for covalent

binding to DNA, a key event in chemical mutagenesis.

Skin Sensitization: The predictions for skin sensitization are also consistent across the platforms and are strongly supported by the

experimental data for the analogues. The ability of α,β-unsaturated aldehydes to act as haptens by reacting with skin proteins is the

underlying mechanism for their sensitizing potential.

Acute Oral Toxicity: The Cramer classification in Toxtree places 3,3-Diphenylacrylaldehyde in Class III, indicating a high suspicion of

toxicity. The VEGA-QSAR prediction for LD50 also suggests moderate toxicity. While the predicted oral toxicity is not as high as that of the

smaller analogues like acrolein and crotonaldehyde, this is expected due to the increased molecular weight and lipophilicity of 3,3-
Diphenylacrylaldehyde, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion
This comparative guide demonstrates the utility of freely available in silico tools for the preliminary hazard assessment of a chemical with

limited experimental data. The consistent predictions from the OECD QSAR Toolbox, VEGA-QSAR, and Toxtree, supported by a read-across

analysis with structurally similar compounds, provide a strong indication that 3,3-Diphenylacrylaldehyde is likely to be a mutagen, a skin

sensitizer, and possess moderate acute oral toxicity. These in silico findings are crucial for prioritizing further experimental testing and for

implementing appropriate safety measures when handling this compound. It is important to remember that in silico predictions are not a

replacement for experimental data but are powerful tools for guiding and refining the toxicological assessment process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]
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